Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate
Overview
Description
Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate is a chemical compound with the molecular formula C13H15N2O3-.K+. It is known for its unique structure, which includes a phenylcyclopropyl group, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate typically involves the reaction of 2-phenylcyclopropylamine with methyl chloroacetate, followed by the addition of potassium hydroxide to form the potassium salt . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control systems ensures consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the potassium ion can be replaced by other cations.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate: Unique due to its phenylcyclopropyl group.
Potassium 2-{methyl[(2-cyclopropyl)carbamoyl]amino}acetate: Lacks the phenyl group, leading to different chemical properties.
Potassium 2-{methyl[(2-phenyl)carbamoyl]amino}acetate: Lacks the cyclopropyl group, affecting its reactivity and applications.
Uniqueness
The presence of both the phenyl and cyclopropyl groups in this compound makes it unique compared to similar compounds.
Properties
IUPAC Name |
potassium;2-[methyl-[(2-phenylcyclopropyl)carbamoyl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3.K/c1-15(8-12(16)17)13(18)14-11-7-10(11)9-5-3-2-4-6-9;/h2-6,10-11H,7-8H2,1H3,(H,14,18)(H,16,17);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHFNYNOFZZBGI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)[O-])C(=O)NC1CC1C2=CC=CC=C2.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15KN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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